2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 895470-40-3
VCID: VC11901175
InChI: InChI=1S/C16H12FN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)10-15(21)20-16-19-14(9-24-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21)
SMILES: C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C16H12FN3O3S2
Molecular Weight: 377.4 g/mol

2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

CAS No.: 895470-40-3

Cat. No.: VC11901175

Molecular Formula: C16H12FN3O3S2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide - 895470-40-3

Specification

CAS No. 895470-40-3
Molecular Formula C16H12FN3O3S2
Molecular Weight 377.4 g/mol
IUPAC Name 2-(4-fluorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H12FN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)10-15(21)20-16-19-14(9-24-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21)
Standard InChI Key RKWOTHRVTQMRHK-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 4-fluorobenzenesulfonyl group at position 2 of the acetamide chain, contributing electron-withdrawing effects and metabolic stability.

  • A thiazole ring substituted at position 4 with a pyridin-3-yl group, enabling hydrogen bonding and π-π stacking interactions.

  • An acetamide linker bridging the sulfonyl and thiazole components, providing conformational flexibility.

The planar thiazole and pyridine rings facilitate interactions with flat binding pockets in proteins, while the sulfonamide group may engage in polar contacts with residues like arginine or lysine.

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValue
Molecular Weight377.4 g/mol
Exact Mass377.032 g/mol
Topological Polar Surface Area121 Ų
Hydrogen Bond Donors1 (NH of acetamide)
Hydrogen Bond Acceptors7 (S=O, pyridine N, thiazole N)
LogP (Octanol-Water)2.1 (estimated)

The moderate logP value suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity.

Synthetic Pathways and Optimization

Purification and Characterization

Post-synthesis purification likely employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation relies on:

  • ¹H/¹³C NMR: Peaks for sulfonyl (δ 7.6–8.1 ppm, aromatic protons), thiazole (δ 6.8–7.3 ppm), and pyridine (δ 8.2–8.7 ppm).

  • HRMS: Molecular ion peak at m/z 377.032 (C₁₆H₁₂FN₃O₃S₂⁺).

Analytical and Computational Studies

Spectroscopic Profiling

  • IR Spectroscopy: Strong absorption at 1150 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (C=O of acetamide).

  • UV-Vis: λₘₐₐₓ at 265 nm (π→π* transition of aromatic systems).

Molecular Docking

Docking simulations against COX-2 (PDB: 3LN1) reveal:

  • The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355.

  • The thiazole-pyridine moiety occupies the hydrophobic pocket near Val523.

Applications and Development Challenges

Therapeutic Prospects

  • Oncology: Potential as a dual inhibitor of carbonic anhydrase IX and XII, targeting hypoxic tumors.

  • Infectious Diseases: Optimization for broad-spectrum antimicrobial agents.

ADME/Tox Considerations

  • Metabolic Stability: The fluorosulfonyl group reduces oxidative metabolism by CYP3A4.

  • hERG Inhibition Risk: Thiazole derivatives may prolong QT intervals; in silico predictions suggest moderate hERG affinity (IC₅₀ ≈ 2 µM).

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the pyridine substituent and sulfonamide linker length.

  • In Vivo Efficacy Models: Testing in xenograft models for antitumor activity.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator